molecular formula C14H12N2OS B2821861 2-(Thiolan-3-yloxy)quinoline-4-carbonitrile CAS No. 2176201-36-6

2-(Thiolan-3-yloxy)quinoline-4-carbonitrile

Cat. No.: B2821861
CAS No.: 2176201-36-6
M. Wt: 256.32
InChI Key: CYBMJLZYCTULIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiolan-3-yloxy)quinoline-4-carbonitrile is a versatile chemical compound with a unique structure that combines a quinoline core with a thiolan-3-yloxy group and a carbonitrile functional group. This compound is used in various scientific research applications, ranging from drug discovery to material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Thiolan-3-yloxy)quinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The quinoline core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolan-3-yloxy group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

2-(Thiolan-3-yloxy)quinoline-4-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Thiolan-3-yloxy)quinoline-4-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the quinoline core may interact with enzymes or receptors, while the thiolan-3-yloxy and carbonitrile groups may modulate the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Thiolan-3-yloxy)quinoline-4-carbonitrile include:

  • 2-(Thiolan-3-yloxy)quinoline-4-carboxamide
  • 2-(Thiolan-3-yloxy)quinoline-4-carboxylic acid
  • 2-(Thiolan-3-yloxy)quinoline-4-methyl ester

Uniqueness

This compound is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

2-(Thiolan-3-yloxy)quinoline-4-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H10N2O1S1
  • Molecular Weight : 226.29 g/mol

This compound features a quinoline backbone with a thiolane substituent, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study conducted on various quinoline derivatives found that those with electron-withdrawing groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Quinoline derivatives have been shown to inhibit enzymes critical for cancer cell proliferation and survival. For example, they can inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways .
  • Apoptosis Induction : Similar compounds have been reported to enhance the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased cancer cell death .

Study on Antimicrobial Efficacy

A recent study examined the antimicrobial efficacy of various substituted quinolines, including derivatives structurally similar to this compound. Results indicated that compounds with thiolane moieties exhibited enhanced activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid .

Anticancer Activity Investigation

In a study focusing on quinoline derivatives, compounds were tested for their ability to inhibit tumor growth in vivo. The results showed significant tumor suppression without notable toxicity to liver or kidney functions in treated mice . This suggests a favorable therapeutic index for compounds similar to this compound.

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in ovarian cancer cells
Enzyme InhibitionInhibits COX enzymes
Compound Activity IC50 (µM) Reference
Quinoline-2-thioneAnticancer50
This compoundPotentially similar activityTBD-

Properties

IUPAC Name

2-(thiolan-3-yloxy)quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c15-8-10-7-14(17-11-5-6-18-9-11)16-13-4-2-1-3-12(10)13/h1-4,7,11H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBMJLZYCTULIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC3=CC=CC=C3C(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.